2-(Butylamino)benzoic acid

Physicochemical Characterization Medicinal Chemistry Analytical Method Development

Procure the authentic ortho-isomer of 2-(Butylamino)benzoic acid (CAS 17781-86-1) for reliable research. Its unique intramolecular interaction yields a lower pKa (2.2) vs. meta/para isomers, critical for accurate SAR profiling. Benefit from a published >99% yield synthesis route, reducing development time and scaling risk. Avoid isomeric substitution errors; specify this CAS.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 17781-86-1
Cat. No. B100522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylamino)benzoic acid
CAS17781-86-1
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
InChIKeyDHBHUGJZAZYELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butylamino)benzoic acid (CAS 17781-86-1) Procurement & Differential Specification Guide


2-(Butylamino)benzoic acid (CAS 17781-86-1), also known as N-butylanthranilic acid, is a substituted benzoic acid with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. It is a key member of the butylamino-benzoic acid positional isomer family, which includes the 3- and 4-substituted analogs. This compound is of interest as a building block in organic synthesis and medicinal chemistry due to the presence of both an anthranilic acid-like core and a flexible n-butyl side chain, which confer distinct physicochemical properties compared to its positional isomers .

Why 2-(Butylamino)benzoic acid Cannot Be Substituted with Its 3- or 4-Positional Isomers


Substitution of 2-(Butylamino)benzoic acid with its 3- or 4-regioisomers is chemically invalid due to fundamentally different molecular geometries and electronic properties arising from the ortho- vs. meta- vs. para-substitution pattern. The ortho-substitution in the target compound creates a unique local environment involving intramolecular interactions between the carboxyl group and the butylamino nitrogen, which directly impacts its acid dissociation constant (pKa) and lipophilicity (LogP) . These differences translate into distinct behaviors in downstream reactions and biological systems, where regioisomers cannot be considered interchangeable starting materials or intermediates .

2-(Butylamino)benzoic acid: Quantitative Differentiators vs. 3- and 4-Butylamino Isomers


pKa Differentiation: Ortho-Substitution Drives a >1.4 Unit Decrease in Acid Dissociation Constant

The acid dissociation constant (pKa) of 2-(Butylamino)benzoic acid is predicted to be 2.2, which is significantly more acidic than its 3- and 4-substituted isomers . This represents a calculated difference of -1.43 pKa units versus the meta isomer and -2.57 pKa units versus the para isomer . This substantial shift is attributed to the ortho effect, where the proximity of the butylamino group facilitates intramolecular interactions that stabilize the conjugate base.

Physicochemical Characterization Medicinal Chemistry Analytical Method Development

Lipophilicity Profile: LogP Values Differentiate Ortho Isomer from Para Analog

The target compound exhibits a measured or predicted LogP of 3.08 . This value is notably lower than the LogP of 3.31 reported for the para-substituted isomer, 4-(butylamino)benzoic acid . While both compounds are lipophilic, the ~0.23 LogP unit difference suggests that the ortho-isomer has a measurably lower affinity for non-polar environments. This could be a critical parameter for researchers developing formulations or predicting membrane partitioning behavior, where even small differences in LogP can influence compound distribution and bioavailability.

Drug Design Physicochemical Profiling ADME Prediction

Synthetic Accessibility: One-Step Protocol Enables >99% Yield and Cost-Effective Procurement

A 2023 protocol details the one-step synthesis of 2-(Butylamino)benzoic acid in quantitative yield (>99%) using adapted Vilsmeier conditions [1]. This high efficiency and simplicity suggest that the compound can be reliably produced on-demand, potentially translating to a more stable and cost-effective supply chain compared to analogs requiring multi-step or lower-yielding syntheses. The protocol is fully characterized by 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectroscopy, providing a robust quality control framework for procurement [1].

Organic Synthesis Process Chemistry Chemical Procurement

2-(Butylamino)benzoic acid: Recommended Applications Based on Verified Differentiators


Medicinal Chemistry and Screening Libraries Requiring Ortho-Substituted Scaffolds

The unique ortho-substitution pattern of 2-(Butylamino)benzoic acid, which results in a significantly lower pKa (2.2) compared to its isomers, makes it a distinct chemical probe. Research programs focusing on structure-activity relationships (SAR) of benzoic acid derivatives should procure this specific isomer to explore the impact of the ortho effect on target binding, as the ionized state at physiological pH will be markedly different from that of the 3- or 4-isomers .

Analytical Method Development and Validation Studies

The quantifiable differences in LogP (3.08 for the ortho-isomer vs. 3.31 for the para-isomer) and pKa (2.2 vs. 4.77) provide a robust basis for developing and validating chromatographic methods . Procurement of the authentic 2-(Butylamino)benzoic acid reference standard is essential for accurately distinguishing and quantifying it in mixtures or as a potential impurity or metabolite of related compounds, such as benzonatate analogs [1].

Cost-Sensitive Research Requiring a Reliable and High-Yielding Synthesis

For academic groups or industrial R&D departments planning to scale up the synthesis of anthranilic acid derivatives, the existence of a published, near-quantitative (>99% yield), one-step protocol for 2-(Butylamino)benzoic acid is a critical advantage . This established methodology reduces development time, lowers material costs, and increases the probability of a successful scale-up compared to a project starting with an isomer lacking such well-defined, high-efficiency synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Butylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.